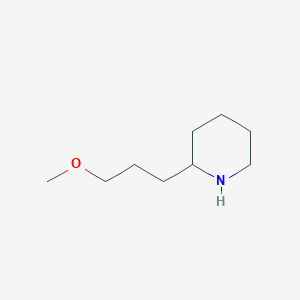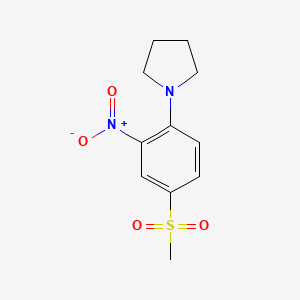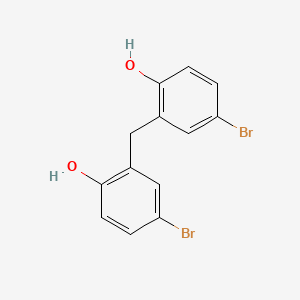
Phenol, 2,2'-methylenebis(4-bromo-
Overview
Description
Phenol, 2,2’-methylenebis(4-bromo-) is a chemical compound known for its antimicrobial properties. It is a derivative of diphenylmethane and is characterized by the presence of bromine atoms at the 4-positions of the phenol rings. This compound is used in various applications due to its ability to inhibit the growth of bacteria and fungi .
Preparation Methods
The synthesis of Phenol, 2,2’-methylenebis(4-bromo-) typically involves the condensation of 4-bromophenol with formaldehyde in the presence of an acid catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the methylene bridge between the phenol rings . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. For example, the use of paraformaldehyde and sulfuric acid as a catalyst can improve the efficiency of the reaction .
Chemical Reactions Analysis
Phenol, 2,2’-methylenebis(4-bromo-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a less substituted phenol derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 2,2’-methylenebis(4-bromo-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its antimicrobial properties make it useful in studying the inhibition of bacterial and fungal growth.
Industry: It is used in the production of antimicrobial soaps and detergents.
Mechanism of Action
The antimicrobial activity of Phenol, 2,2’-methylenebis(4-bromo-) is primarily due to its ability to disrupt the cell membranes of microorganisms. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of cell membranes. This integration disrupts membrane integrity, leading to cell lysis and death . The compound may also interfere with essential enzymatic processes within the microorganisms .
Comparison with Similar Compounds
Phenol, 2,2’-methylenebis(4-bromo-) can be compared with other bis-phenols such as:
2,2’-methylenebis(4-chlorophenol): Similar in structure but with chlorine atoms instead of bromine. It has comparable antimicrobial properties but may differ in potency and spectrum of activity.
2,2’-methylenebis(3,4,6-trichlorophenol): Contains additional chlorine atoms, which may enhance its antimicrobial efficacy but also increase its toxicity.
Hexachlorophene: A well-known antimicrobial agent with multiple chlorine substitutions, used extensively in antiseptic products.
Phenol, 2,2’-methylenebis(4-bromo-) is unique due to the presence of bromine atoms, which may confer different physical and chemical properties compared to its chlorinated counterparts .
Properties
IUPAC Name |
4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRHERYMWECPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=C(C=CC(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229167 | |
| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78563-03-8 | |
| Record name | 2,2′-Methylenebis[4-bromophenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78563-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078563038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


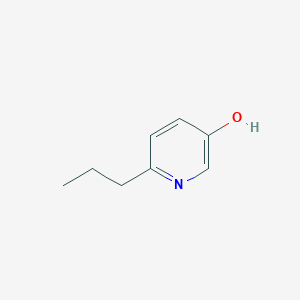

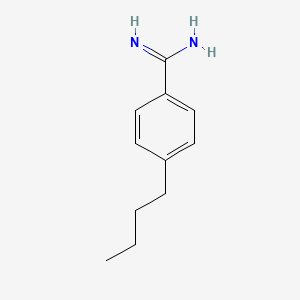


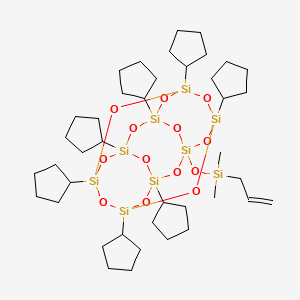
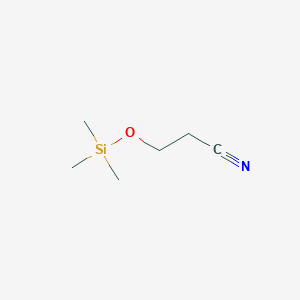
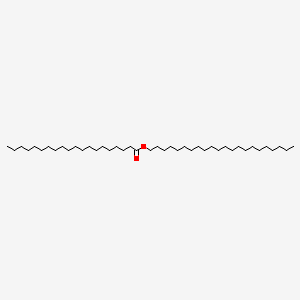
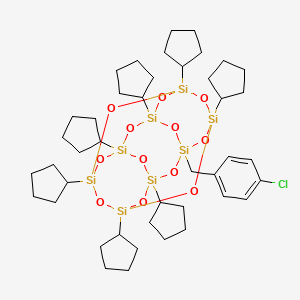
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
![2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane](/img/structure/B1622155.png)
